(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
Overview
Description
Fmoc-L-4-tert-butyl-Phe
Scientific Research Applications
Synthesis and Application in Drug Discovery
- Synthesis of Differentially Protected Azatryptophan Analogs : This study demonstrates the synthesis of azatryptophan derivatives, where the compound is used as a key intermediate. These derivatives are important for peptide-based drug discovery, highlighting its role in the synthesis of new bioactive compounds (Nimje et al., 2020).
Structural and Supramolecular Analysis
- Structural and Supramolecular Features in Fmoc-Amino Acids : This research provides an in-depth structural and supramolecular analysis of Fmoc-amino acids, including the compound of interest. It emphasizes the importance of understanding these features for designing effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
Self-Assembled Structures in Material Science
- Self-Assembled Structures Formed by Fmoc Variants : The compound is used to explore the self-assembly of Fmoc variants of amino acids, such as threonine and serine. This study opens up possibilities for novel self-assembled architectures in material science and nanotechnology (Kshtriya et al., 2021).
Solid-State Peptide Synthesis
- Enantioselective Synthesis for Peptide Incorporation : This research describes the asymmetric synthesis of a new amino acid derivative, highlighting the use of the compound for solid-phase peptide synthesis. This application is crucial for developing biologically active peptides (Paladino et al., 1993).
Sensing Applications
- Fluorescence Sensing of Biomolecules : In this study, related fluorene compounds were synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating its potential in sensitive and selective detection applications (Han et al., 2020).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of phenylalanine, an essential amino acid . Amino acids play crucial roles in protein synthesis and serve as precursors for other molecules in various biochemical pathways.
Mode of Action
FMOC-L-4-TERT-BUTYL-PHE is a Fmoc-protected amino acid . The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group used in peptide synthesis . It protects the amino group during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed by a base, usually piperidine .
Biochemical Pathways
As an amino acid derivative, FMOC-L-4-TERT-BUTYL-PHE is likely involved in protein synthesis. The Fmoc group allows for the stepwise addition of amino acids in solid-phase peptide synthesis . The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized.
Pharmacokinetics
As a fmoc-protected amino acid, it is primarily used in laboratory settings for peptide synthesis rather than administered as a drug
Result of Action
The primary result of FMOC-L-4-TERT-BUTYL-PHE’s action is the successful synthesis of peptides. By protecting the amino group during peptide bond formation, it helps ensure the correct sequence of amino acids in the resulting peptide .
Action Environment
The action of FMOC-L-4-TERT-BUTYL-PHE is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as pH, temperature, and the presence of a suitable base for Fmoc deprotection can influence its efficacy . Its stability under various conditions is also an important consideration in peptide synthesis .
Properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEORFXNCSRZFL-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375796 | |
Record name | Fmoc-4-tert-butyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213383-02-9 | |
Record name | Fmoc-4-tert-butyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-3-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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